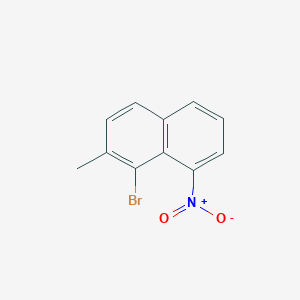

1-Bromo-2-methyl-8-nitronaphthalene

Description

1-Bromo-2-methyl-8-nitronaphthalene (C₁₁H₈BrNO₂) is a polyfunctional naphthalene derivative featuring bromine, methyl, and nitro substituents at positions 1, 2, and 8, respectively. Its synthesis involves the bromination and nitration of methyl-substituted naphthalene precursors, as demonstrated in the preparation of compound 152 via literature methods . The compound’s structural complexity arises from the interplay of electron-withdrawing (nitro, bromo) and electron-donating (methyl) groups, which influence its reactivity and physical properties.

Properties

Molecular Formula |

C11H8BrNO2 |

|---|---|

Molecular Weight |

266.09 g/mol |

IUPAC Name |

1-bromo-2-methyl-8-nitronaphthalene |

InChI |

InChI=1S/C11H8BrNO2/c1-7-5-6-8-3-2-4-9(13(14)15)10(8)11(7)12/h2-6H,1H3 |

InChI Key |

SHFRBYYZJZDSJV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=CC=C2[N+](=O)[O-])C=C1)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Bromo-2-methyl-8-nitronaphthalene typically involves multi-step reactions starting from naphthalene derivatives. One common method includes the bromination of 2-methyl-8-nitronaphthalene using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained to avoid over-bromination .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Bromo-2-methyl-8-nitronaphthalene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide, amines, or alkoxides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromic acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-2-methyl-8-nitronaphthalene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-2-methyl-8-nitronaphthalene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to potential biological effects. The bromine atom allows for further functionalization, enabling the study of various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-bromo-2-methyl-8-nitronaphthalene with structurally related brominated naphthalene derivatives, focusing on substituent effects, physicochemical properties, and applications.

1-Bromonaphthalene (C₁₀H₇Br)

- Structure : Bromine at position 1 of naphthalene.

- Properties :

- Comparison : Lacks methyl and nitro groups, resulting in lower molecular weight and higher volatility. The absence of electron-withdrawing nitro substituents enhances its utility as a solvent in UV/Vis spectroscopy .

1-Bromo-4-methoxynaphthalene (C₁₁H₉BrO)

- Structure : Bromine at position 1, methoxy at position 3.

- Properties :

- Comparison : Methoxy group is less sterically bulky than methyl and offers electron-donating effects, contrasting with the nitro group’s electron withdrawal in the target compound. This difference directs electrophilic substitution to distinct positions .

7-Bromo-1-nitronaphthalene (C₁₀H₆BrNO₂)

- Structure : Bromine at position 7, nitro at position 1.

- Synthesis : Prepared via nitration of brominated precursors .

- Comparison : The nitro group at position 1 (vs. 8 in the target compound) creates a different electronic environment, altering regioselectivity in further reactions. For example, the nitro group meta-directs electrophiles, whereas methyl in the target compound may exert ortho/para-directing effects .

1-Bromo-2-(bromomethyl)naphthalene (C₁₁H₈Br₂)

- Structure : Bromine at position 1, bromomethyl at position 2.

- Properties :

- Comparison : The additional bromine increases molecular weight and reactivity, making it a precursor for cross-coupling reactions, whereas the nitro group in the target compound favors reduction or substitution pathways .

8-Bromonaphthalen-1-amine (C₁₀H₈BrN)

- Structure : Bromine at position 8, amine at position 1.

- Properties :

- Comparison : The amine group introduces nucleophilic reactivity absent in the nitro-substituted target compound. The nitro group’s electron-withdrawing nature also reduces basicity compared to the amine derivative .

Biological Activity

1-Bromo-2-methyl-8-nitronaphthalene is a nitro-substituted aromatic compound that exhibits various biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a bromine atom, a methyl group, and a nitro group attached to the naphthalene ring system. The presence of the nitro group is significant for its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Nitro compounds often act as enzyme inhibitors. For instance, they can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .

- Oxidative Stress Induction : The compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and activation of stress response pathways .

- Modulation of Signaling Pathways : It may influence various cellular signaling pathways, including those involved in apoptosis and cell proliferation .

Biological Activities

This compound has been studied for several biological activities:

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. A study evaluated its antifungal activity using the serial dilution method, revealing effective inhibition against certain fungal strains. The results are summarized in the table below:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Aspergillus niger | 64 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Cytotoxicity

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The following table summarizes the IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| HeLa (Cervical Cancer) | 12.5 |

| A549 (Lung Cancer) | 18.7 |

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound in a murine model of inflammation induced by lipopolysaccharides (LPS). The compound significantly reduced pro-inflammatory cytokines such as TNF-α and IL-6 compared to the control group, indicating its potential as an anti-inflammatory agent.

Case Study 2: Neuroprotective Activity

In another study assessing neuroprotective effects, the compound was administered to mice subjected to oxidative stress through administration of paraquat. Results indicated that treatment with this compound reduced neuronal cell death and improved behavioral outcomes in treated mice compared to untreated controls.

Pharmacokinetics and Toxicity

The pharmacokinetics of this compound have not been extensively studied; however, it is expected to undergo metabolic transformations typical for nitro compounds. Toxicity studies indicate that at high doses, it may induce hepatotoxicity and nephrotoxicity due to oxidative stress mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.